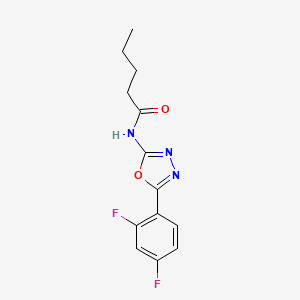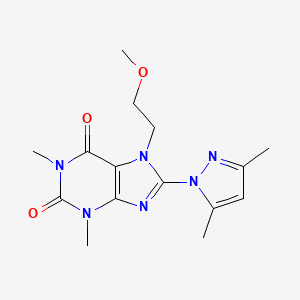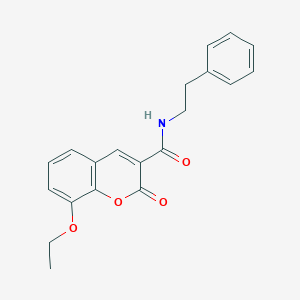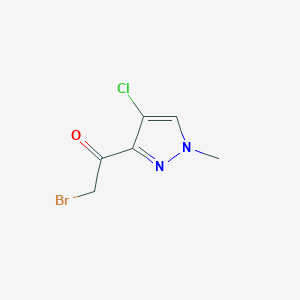![molecular formula C11H14F2O B2748381 8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde CAS No. 2445786-64-9](/img/structure/B2748381.png)
8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde is a complex organic compound characterized by its intricate molecular structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde typically involves multi-step organic reactions. The process often starts with the preparation of the core spirocyclic structure, followed by the introduction of fluorine atoms and the aldehyde functional group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in a primary alcohol.
科学的研究の応用
8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 8,8-Difluorodispiro[3.1.36.14]decane-2-methanol
- 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid
Uniqueness
Compared to similar compounds, 8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde stands out due to its aldehyde functional group, which imparts unique reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications.
特性
IUPAC Name |
8,8-difluorodispiro[3.1.36.14]decane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c12-11(13)6-10(7-11)4-9(5-10)1-8(2-9)3-14/h3,8H,1-2,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHMYHAUFOSVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2748299.png)
![3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea](/img/structure/B2748302.png)

![1-(2,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2748304.png)

![N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748306.png)


![4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2748311.png)


![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2748314.png)
![6-(2-Methoxyphenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2748319.png)
![N~1~-[4-(dimethylamino)phenyl]-beta-alaninamide](/img/structure/B2748320.png)
